1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride
Description
Properties
IUPAC Name |
1-pyrimidin-4-ylazetidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c8-6-3-11(4-6)7-1-2-9-5-10-7;/h1-2,5-6H,3-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAWNKJYUMSYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Boc-Protected 3-Aminoazetidine Intermediates
- The synthesis begins with benzhydryl-protected 3-aminoazetidine, which is Boc-protected at the primary amino group to yield an intermediate (compound 26 in the referenced study).
- Alkylation of this intermediate with iodoalkyl reagents produces orthogonally protected intermediates (e.g., compounds 27c, 27d, 27f).
- Removal of the benzhydryl protecting group is achieved via hydrogenation, yielding mixtures of unprotected azetidine intermediates ready for nucleophilic substitution.
Nucleophilic Aromatic Substitution on Pyrimidine Derivatives
- The key step involves the nucleophilic aromatic substitution of the Boc-protected 3-aminoazetidine intermediates onto pyrimidin-4(3H)-one derivatives.
- This reaction is typically performed under microwave irradiation at temperatures between 120–150 °C to enhance reaction rates and yields.
- The substitution results in Boc-protected azetidinylpyrimidine compounds.
Deprotection and Salt Formation
- Following substitution, the Boc protecting group is removed under acidic conditions to yield the free amine.
- The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid, affording this compound.
Reaction Conditions and Solvents
- The Boc protection step uses standard reagents such as di-tert-butyl dicarbonate (Boc2O).
- Alkylation employs iodoalkyl reagents in suitable solvents, often under basic conditions.
- Hydrogenation for deprotection uses catalytic hydrogenation (e.g., Pd/C catalyst).
- Nucleophilic aromatic substitution is conducted in polar aprotic solvents, frequently under microwave conditions for efficiency.
- Acidic deprotection and salt formation are performed in solvents like methanol or dichloromethane with hydrochloric acid.
Summary Table of Key Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Boc protection | Boc2O, base | Boc-protected 3-aminoazetidine intermediate |
| Alkylation | Iodoalkyl reagents, base | Orthogonally protected azetidine derivatives |
| Benzhydryl deprotection | Hydrogenation (Pd/C, H2) | Free azetidine intermediate |
| Nucleophilic substitution | Pyrimidin-4(3H)-one derivative, microwave, 120-150 °C | Boc-protected azetidinylpyrimidine |
| Boc deprotection | Acidic conditions | Free azetidinylpyrimidine |
| Hydrochloride salt formation | HCl in methanol or dichloromethane | This compound |
Research Findings and Optimization
- The use of microwave-assisted nucleophilic substitution significantly reduces reaction time and improves yields compared to conventional heating.
- Boc protection is critical to prevent overalkylation during substitution.
- The choice of solvents and bases influences the purity and crystallinity of the final hydrochloride salt.
- The hydrochloride salt form improves compound stability and handling.
Comparative Notes on Related Compounds
- Similar synthetic strategies have been reported for related azetidinyl pyrimidine compounds with varying alkyl substitutions on the azetidine nitrogen.
- Branched alkyl derivatives show less overalkylation due to steric hindrance, allowing direct synthesis without Boc protection in some cases.
- Dialkylated derivatives can be obtained via reductive amination from monosubstituted intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: Suzuki–Miyaura cross-coupling reactions are commonly used to introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Bases: DBU, potassium carbonate.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Acetonitrile, dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted pyrimidine and azetidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Key Observations :
- Solubility: Dihydrochloride salts (e.g., 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride) exhibit higher aqueous solubility than mono-HCl salts, critical for bioavailability in drug formulations .
- Functional Groups : Fluorinated or trifluoromethyl-substituted analogs (e.g., in ) show enhanced lipophilicity and target-binding affinity, as seen in LCMS data (m/z 658 ) for protease inhibitors .
Research Implications
- Drug Discovery : The azetidine core provides a balance between conformational rigidity and synthetic feasibility, making it preferable over cyclopropane in kinase inhibitor design .
- SAR Studies : Substituents on the pyrimidine ring (e.g., trifluoromethyl groups) significantly enhance binding to hydrophobic pockets in enzymes, as evidenced by high-mass LCMS peaks (e.g., m/z 658) .
Biological Activity
1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrimidine ring and an azetidine moiety, which contribute to its pharmacological properties. The molecular formula is C8H10ClN3, with a molecular weight of approximately 187.64 g/mol.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways and cellular functions.
- Receptor Modulation : It acts on various receptors, potentially affecting signaling pathways associated with cell growth, apoptosis, and inflammation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects in various cancer cell lines. |
| Antimicrobial | Demonstrated activity against Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing cytokine production. |
| Neurological Effects | Potentially affects neurotransmitter systems, influencing mood and cognition. |
Anticancer Activity
A study investigated the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited significant apoptosis induction in breast cancer cells, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
Antimicrobial Efficacy
Research highlighted the antimicrobial properties of the compound against various pathogens. In vitro tests revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .
Anti-inflammatory Properties
In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
| Half-life (min) | >360 |
These parameters indicate that the compound has favorable absorption characteristics but may require further optimization for enhanced bioavailability .
Q & A
Q. What are the recommended analytical methods for characterizing 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride?
To confirm the identity and purity of the compound, researchers should employ a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the azetidine and pyrimidine moieties.
- High-Performance Liquid Chromatography (HPLC) : To assess purity, referencing methods used for structurally similar amines (e.g., pre-column derivatization protocols described for related compounds in ).
- Mass Spectrometry (MS) : To verify molecular weight (186.64 g/mol) and fragmentation patterns .
- Elemental Analysis : To validate the empirical formula (C₇H₁₁ClN₄) .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
The compound’s GHS classification includes warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335). Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles (refer to P280/P305+P351+P338 in ).
- Ventilation : Use fume hoods to minimize inhalation risks.
- First Aid : Follow protocols for eye flushing (15+ minutes with water) and skin decontamination (remove clothing, wash with soap) as outlined in .
Q. What synthetic routes are feasible for preparing this compound?
While direct synthesis data for this compound is limited, analogous azetidine-pyrimidine derivatives are typically synthesized via:
- Nucleophilic Substitution : Reacting azetidine-3-amine with 4-chloropyrimidine under basic conditions.
- Mannich Reactions : As demonstrated for structurally related amines (e.g., 1-aryl-3-phenethylamino-1-propanones in ), using formaldehyde and amine components.
- Post-Synthesis Purification : Crystallization or column chromatography to isolate the hydrochloride salt.
Q. How should this compound be stored to ensure stability?
Store at room temperature in a tightly sealed container under inert gas (e.g., argon) to prevent hygroscopic degradation. Avoid exposure to light, as pyrimidine derivatives are often photosensitive .
Q. What are the key physicochemical properties relevant to experimental design?
Critical parameters include:
- Molecular Weight : 186.64 g/mol .
- Solubility : Likely polar aprotic solvents (e.g., DMSO, methanol) based on structural analogs ().
- pKa : Estimated ~8–10 for the amine group, influencing protonation states in biological assays.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms (as described in ICReDD’s methodology, ) can predict optimal solvents, temperatures, and catalysts. Virtual screening of azetidine-pyrimidine coupling reactions reduces trial-and-error experimentation.
Q. What strategies resolve contradictions in biological activity data for azetidine-pyrimidine derivatives?
Discrepancies (e.g., variable IC₅₀ values) may arise from impurities or assay conditions. Researchers should:
- Validate Purity : Use orthogonal analytical methods (HPLC-MS, NMR) to rule out contaminants.
- Standardize Assays : Control variables like buffer pH (e.g., ammonium acetate pH 6.5 in ) and incubation times.
- Cross-Reference Data : Compare results with structurally validated analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride in ).
Q. How can membrane separation technologies enhance purification of this compound?
Membrane-based techniques (e.g., nanofiltration) are effective for isolating small-molecule amines. Parameters to optimize include:
- Pore Size : ≤300 Da to retain unreacted pyrimidine precursors.
- Solvent Compatibility : Ensure membrane stability in polar solvents (refer to RDF2050104 in ).
Q. What role does the azetidine ring conformation play in the compound’s reactivity?
The strained 4-membered azetidine ring increases nucleophilicity at the 3-amine position. Computational modeling (e.g., molecular dynamics simulations) can predict steric and electronic effects on reaction pathways, as demonstrated in ’s data-driven approaches.
Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?
Stability studies should include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
